4'-O-Methylglabridin, (S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Methylglabridin, (S)- involves several steps, starting from the extraction of glabridin from Glycyrrhiza glabra. The key steps include methylation of the hydroxyl group at the 4’ position. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of 4’-O-Methylglabridin, (S)- follows similar synthetic routes but on a larger scale. The process involves the extraction of glabridin from licorice roots, followed by purification and methylation. The reaction conditions are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-O-Methylglabridin, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoflavonoids .
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
Medicine: It has shown potential in treating conditions like obesity, inflammation, and oxidative stress-related diseases.
Industry: It is used in the cosmetic industry for its skin-whitening and anti-aging properties .
Mechanism of Action
The mechanism of action of 4’-O-Methylglabridin, (S)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Metabolic Regulation: It influences energy metabolism by modulating the expression of genes involved in lipid and glucose metabolism .
Comparison with Similar Compounds
4’-O-Methylglabridin, (S)- is unique among its analogs due to its specific structural features and biological activities. Similar compounds include:
Glabridin: The parent compound with similar antioxidant properties.
Hispaglabridin A and B: Isoflavonoids with comparable anti-oxidative properties.
3’-Hydroxy-4’-O-Methylglabridin: A derivative with enhanced antioxidant activity .
Properties
CAS No. |
105119-61-7 |
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Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(3S)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-5-methoxyphenol |
InChI |
InChI=1S/C21H22O4/c1-21(2)9-8-17-19(25-21)7-4-13-10-14(12-24-20(13)17)16-6-5-15(23-3)11-18(16)22/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m1/s1 |
InChI Key |
ZZAIPFIGEGQNHP-CQSZACIVSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H](C3)C4=C(C=C(C=C4)OC)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)OC)O)C |
Origin of Product |
United States |
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